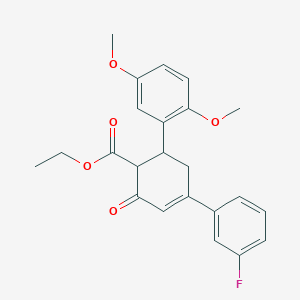
Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate is a useful research compound. Its molecular formula is C23H23FO5 and its molecular weight is 398.43. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bridged-ring Nitrogen Compounds as Dopamine Analogues
The research on bridged-ring nitrogen compounds, particularly focusing on the synthesis of 3-benzazepine derivatives, offers insights into creating conformationally restricted dopamine analogues. These compounds, derived from ethyl 3,4-dimethoxyphenyl(phenyl)acetate, have been explored for their potential in mimicking dopamine's activity, which could have implications for neurological research and therapy (Gentles et al., 1991).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structures of certain cyclohexenone carboxylate derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, reveal detailed insights into their configurations and potential interactions. These structural analyses, conducted through single crystal X-ray diffraction, provide foundational knowledge for understanding the reactivity and biological activity of these compounds, potentially guiding their application in synthetic chemistry and drug design (Kaur et al., 2012).
Synthesis and Characterization
The synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate highlight the intricate chemical manipulations possible with cyclohexenone carboxylates. This research provides a pathway for creating complex molecules with potential pharmacological applications, emphasizing the importance of detailed analytical techniques like FT-IR, thermogravimetric analysis, and single-crystal X-ray diffraction in understanding these compounds' properties (Sapnakumari et al., 2014).
Ultrafast Nonlinear Optical Properties
The exploration of cyclohexenone carboxylate derivatives for their ultrafast nonlinear optical properties reveals their potential as organic saturable absorbers. This research delves into the synthesis of specific carboxylate compounds and examines their UV absorption, optical band gaps, and nonlinear absorption coefficients. Such studies open new avenues for these compounds in optical technologies and materials science, particularly in the development of new types of optical limiters and switches (Rashmi et al., 2021).
Molecular Structure and Bioactivity Analysis
Investigations into the molecular structure, vibrational frequencies, and bioactivity potential of certain cyclohexenone carboxylate derivatives underscore their multifaceted applications. Through computational and experimental approaches, such research can elucidate the electronic properties and molecular interactions that define these compounds' reactivity and potential as bioactive molecules. This could be particularly relevant in designing new drugs with specific targeting capabilities or understanding the molecular basis of their mechanisms (Mary et al., 2015).
Propriétés
IUPAC Name |
ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FO5/c1-4-29-23(26)22-19(18-13-17(27-2)8-9-21(18)28-3)11-15(12-20(22)25)14-6-5-7-16(24)10-14/h5-10,12-13,19,22H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMBZEDJAUXCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)F)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,5-dimethoxyphenyl)-4-(3-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2583053.png)
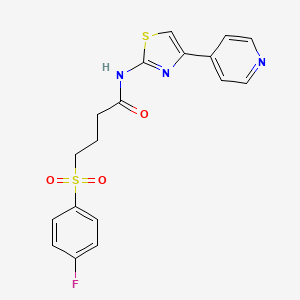
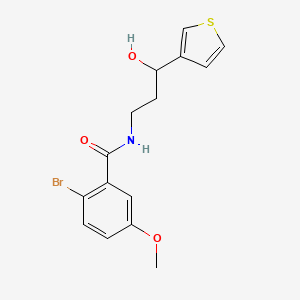
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
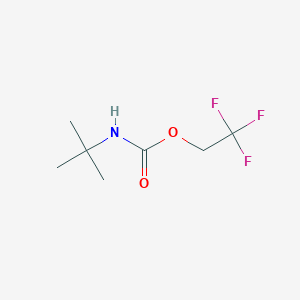
![2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2583060.png)
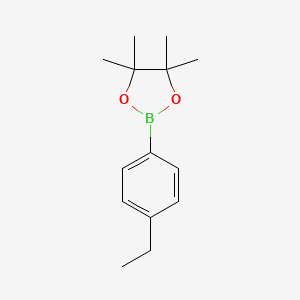
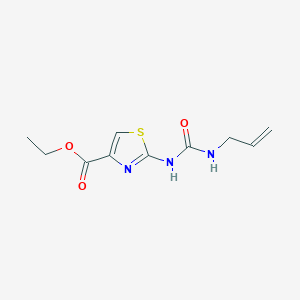
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2583064.png)
![Benzo[b]thiophen-2-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone](/img/structure/B2583065.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2583066.png)
![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
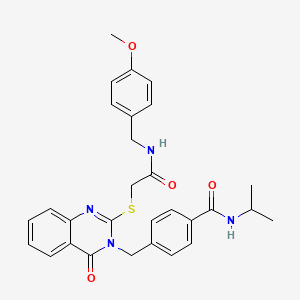
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)